3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 3 and 4 positions, and an isoxazole ring attached to the benzamide nitrogen via a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps:
Preparation of 3-phenylisoxazol-5-amine: This intermediate can be synthesized by reacting 3-phenylisoxazole with sodium hydride in anhydrous tetrahydrofuran under an argon atmosphere.
Formation of the Benzamide Core: Benzoic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed overnight.
Coupling Reaction: The final step involves coupling the 3-phenylisoxazol-5-amine with the benzamide core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions can be carried out using nucleophiles like halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the benzamide group would produce amines.
Scientific Research Applications
3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Research: It can be used to study the inhibition of chitin synthesis in insects, which has implications for pest control.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . This inhibition is likely due to the compound’s ability to bind to and inhibit the activity of chitin synthase enzymes.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide: This compound has similar structural features but different substituents on the phenyl ring.
5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole: Another related compound with a similar core structure but different functional groups.
Uniqueness
3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit chitin synthesis makes it particularly valuable for applications in pest control and medicinal chemistry.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-9-8-14(10-18(16)24-2)19(22)20-12-15-11-17(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNXZSVYSSBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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